molecular formula C14H10N2O3 B2985889 (2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 16232-05-6

(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2985889
CAS No.: 16232-05-6
M. Wt: 254.245
InChI Key: FVLXAEXRZJMEIS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-nitrophenyl group on the β-carbon and a pyridin-3-yl moiety on the α-carbon. Chalcones are extensively studied for their structural diversity and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via Claisen-Schmidt condensation, a well-established method for chalcone preparation . Its structure has been confirmed through spectroscopic techniques such as NMR and FTIR, with spectral data aligning with reported literature . The 3-nitro group and pyridine ring contribute to its electronic properties, making it a candidate for structure-activity relationship (SAR) studies and applications in medicinal chemistry.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14(12-4-2-8-15-10-12)7-6-11-3-1-5-13(9-11)16(18)19/h1-10H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLXAEXRZJMEIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, also known by its CAS number 18451-70-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 422.3 ± 45.0 °C
LogP 2.46
Flash Point 209.2 ± 28.7 °C

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound exhibited notable antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the following IC50 values for this compound against selected cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-23115.4
SK-Hep-112.8
NUGC-318.6

These results suggest that the compound may serve as a lead molecule for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been shown to inhibit several targets including:

  • Thymidylate Synthase
  • Histone Deacetylases (HDACs)
  • Telomerase Activity

These interactions contribute to its antiproliferative effects and highlight its potential as a multi-targeted anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it exhibits significant inhibitory effects against Gram-positive bacteria.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae0.25 µg/mL

These findings suggest that the compound could be explored further for its potential use in treating bacterial infections.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Nitro Group Position: The 3-nitrophenyl substituent distinguishes this compound from analogs with 4-nitrophenyl groups (e.g., (2E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, ).
  • Pyridinyl vs. Other Heterocycles : Replacing the pyridin-3-yl group with imidazopyridine () or furyl () modifies hydrogen-bonding capacity and aromatic stacking. Pyridine’s nitrogen atom enhances dipole interactions, whereas furan’s oxygen atom may reduce polarity .

Electronic Properties

  • HOMO-LUMO Gaps : DFT studies on (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one () reveal that electron-withdrawing groups like nitro lower the LUMO energy, enhancing electrophilicity. The pyridin-3-yl group in the target compound likely exerts similar effects, facilitating charge transfer in photophysical applications .
  • Comparison with Dimethylamino Derivatives: (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one () has a stronger electron-donating dimethylamino group, resulting in a narrower HOMO-LUMO gap (3.2 eV) compared to the target compound’s estimated gap (>4 eV) .

Antibacterial and Synergistic Effects

  • AVMNB Chalcone: (2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one () demonstrates synergistic antibacterial activity with ciprofloxacin against Staphylococcus aureus (MIC reduction by 64-fold).
  • Methylated vs. Nitrated Chalcones: Non-piperazine chalcones with methyl or methoxy groups (e.g., compound 2p in ) show higher IC50 values (>70 μM) compared to nitro-substituted analogs. The target compound’s nitro group may enhance potency due to increased electrophilicity .

Antifungal and Antiparasitic Activity

  • Benzodioxol Derivatives : (2E)-3-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one () exhibits antifungal activity against Trichophyton rubrum. The benzodioxol group’s electron-rich nature contrasts with the pyridinyl group, suggesting divergent mechanisms of action .

Key Data Tables

Table 1: Structural and Electronic Comparisons

Compound Substituents (Ring A/Ring B) HOMO-LUMO Gap (eV) Key Property
Target Pyridin-3-yl / 3-nitrophenyl ~4.1* High electrophilicity
Comp. 2p () 4-Methoxyphenyl / 5-iodo-4-methoxy N/A IC50 = 70.79 μM
AVMNB () 3′-Methoxy-4′-hydroxyphenyl / 3-nitrophenyl N/A Synergistic with ciprofloxacin
Comp. 2 () 4-(Dimethylamino)phenyl / 3-nitrophenyl 3.2 Narrow HOMO-LUMO gap

*Estimated based on analogous compounds in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.